2-methyl-N-(thiophen-3-ylmethyl)pyridin-3-amine
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Overview
Description
2-Methyl-N-(thiophen-3-ylmethyl)pyridin-3-amine is a chemical compound with the molecular formula C₁₁H₁₂N₂S and a molecular weight of 204.29 g/mol . This compound is characterized by the presence of a pyridine ring substituted with a methyl group and a thiophen-3-ylmethyl group. It is primarily used in research and development settings and is not intended for human or veterinary use .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-(thiophen-3-ylmethyl)pyridin-3-amine typically involves the reaction of 2-methylpyridin-3-amine with thiophen-3-ylmethyl chloride under basic conditions. The reaction is carried out in a suitable solvent such as toluene or dichloromethane, and a base like potassium carbonate or sodium hydroxide is used to facilitate the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper safety and environmental controls. The product would then be purified using techniques such as recrystallization or chromatography to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-N-(thiophen-3-ylmethyl)pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring or the thiophene ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium or potassium permanganate in a neutral or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the pyridine or thiophene rings.
Reduction: Reduced forms of the compound, potentially leading to the formation of amines or alcohols.
Substitution: Substituted derivatives where nucleophiles replace hydrogen atoms on the pyridine or thiophene rings.
Scientific Research Applications
2-Methyl-N-(thiophen-3-ylmethyl)pyridin-3-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic applications, although it is not currently used in clinical settings.
Industry: Utilized in the development of new materials and as a reference standard in analytical chemistry
Mechanism of Action
The exact mechanism of action of 2-methyl-N-(thiophen-3-ylmethyl)pyridin-3-amine is not well-documented. it is believed to interact with various molecular targets, including enzymes and receptors, through its pyridine and thiophene moieties. These interactions can lead to modulation of biological pathways, potentially resulting in antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-N-(thiophen-2-ylmethyl)pyridin-3-amine
- 3-Iodo-N-(thiophen-2-ylmethyl)pyridin-2-amine
- N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl) .
Uniqueness
2-Methyl-N-(thiophen-3-ylmethyl)pyridin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a pyridine ring and a thiophene ring allows for diverse chemical reactivity and potential biological activities that are not observed in simpler analogs .
Properties
Molecular Formula |
C11H12N2S |
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Molecular Weight |
204.29 g/mol |
IUPAC Name |
2-methyl-N-(thiophen-3-ylmethyl)pyridin-3-amine |
InChI |
InChI=1S/C11H12N2S/c1-9-11(3-2-5-12-9)13-7-10-4-6-14-8-10/h2-6,8,13H,7H2,1H3 |
InChI Key |
JRGIRQNNXUFZKF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=N1)NCC2=CSC=C2 |
Origin of Product |
United States |
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